(E)-4-((5-Bromothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one
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Overview
Description
- Its chemical structure consists of an oxazole ring fused with a thiophene ring, and it contains a carbonyl group and a nitroso group.
- The compound exhibits interesting electronic properties due to its conjugated system.
(E)-4-((5-Bromothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one: , is a heterocyclic compound.
Preparation Methods
- One synthetic route involves the palladium-catalyzed direct heteroarylation of pyridyl-containing substrates, specifically 2-(5-bromothiophen-2-yl)pyridine and 8-bromoquinoline .
- The reaction proceeds in moderate to high yields with various heteroarenes, allowing access to polyheteroaromatics.
- Industrial production methods may involve optimization of this synthetic route or alternative approaches.
Chemical Reactions Analysis
- Common reagents include palladium catalysts, reducing agents, and nucleophiles.
- Major products depend on reaction conditions and substituents.
(E)-4-((5-Bromothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one: can undergo various reactions:
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: Research into its pharmacological properties and potential drug development.
Industry: May find applications in materials science or organic electronics.
Mechanism of Action
- The compound’s effects depend on its specific application.
- Molecular targets and pathways would vary based on its use (e.g., as a ligand, drug, or material).
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s properties and applications are an active area of research, and further studies may reveal additional insights
Biological Activity
(E)-4-((5-Bromothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one is a compound belonging to the oxazolone class, which has garnered attention due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound, supported by recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 5-bromothiophene derivatives with appropriate aldehydes under acidic or basic conditions. The reaction conditions can be optimized to enhance yield and purity. The final product is characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure.
1. Antimicrobial Activity
Recent studies have shown that compounds in the oxazolone family exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains, demonstrating both bactericidal and bacteriostatic effects.
Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
E. coli | 0.4 mg/ml | 12.5 mg/ml |
S. aureus | 6.25 mg/ml | 13.12 mg/ml |
P. aeruginosa | 0.2 mg/ml | 12.5 mg/ml |
C. albicans | 0.05 mg/ml | 6.25 mg/ml |
These results indicate that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi like Candida albicans .
2. Analgesic Activity
The analgesic potential of oxazolones has been explored through various pharmacological tests, including the writhing test and hot plate test in animal models. The results suggest that this compound exhibits significant analgesic effects, comparable to conventional analgesics .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various oxazolone derivatives, this compound was found to be particularly effective against multi-drug resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa. The compound displayed a synergistic effect when combined with standard antibiotics, enhancing their efficacy against resistant bacterial strains .
Case Study 2: Toxicity Assessment
An acute toxicity study conducted on mice revealed that this compound exhibited low toxicity levels, with no observed lethal effects at therapeutic doses. Histopathological assessments indicated no significant adverse effects on major organs, suggesting a favorable safety profile for potential therapeutic use .
Properties
Molecular Formula |
C14H8BrNO2S |
---|---|
Molecular Weight |
334.19 g/mol |
IUPAC Name |
(4E)-4-[(5-bromothiophen-2-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H8BrNO2S/c15-12-7-6-10(19-12)8-11-14(17)18-13(16-11)9-4-2-1-3-5-9/h1-8H/b11-8+ |
InChI Key |
BBWQIVHLOMQZCT-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(S3)Br)/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(S3)Br)C(=O)O2 |
Origin of Product |
United States |
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